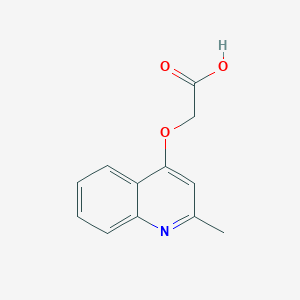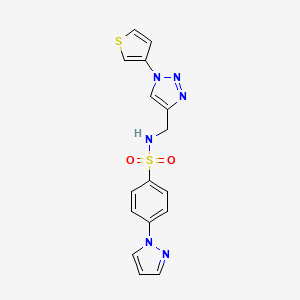![molecular formula C18H13ClN6O2 B2381387 N-(3-氯苯基)-2-{4-[5-(吡啶-4-基)-1,2,4-恶二唑-3-基]-1H-咪唑-1-基}乙酰胺 CAS No. 1251605-92-1](/img/structure/B2381387.png)
N-(3-氯苯基)-2-{4-[5-(吡啶-4-基)-1,2,4-恶二唑-3-基]-1H-咪唑-1-基}乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a pyridyl group, an oxadiazole ring, and an imidazole ring
科学研究应用
N-(3-chlorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and sensors.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a building block in the development of new chemical entities.
作用机制
Target of Action
It’s worth noting that both pyridine and imidazole moieties are commonly found in various clinically significant compounds . They are known to interact with a wide range of biological targets, suggesting that this compound may have multiple potential targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Compounds containing pyridine and imidazole moieties are known to exhibit diverse biological activities, suggesting that this compound may interact with its targets in a complex manner .
Pharmacokinetics
Compounds containing pyridine and imidazole moieties are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the solubility of the compound in various solvents can affect its absorption and distribution in the body . Additionally, the compound’s stability can be influenced by factors such as temperature and pH .
准备方法
The synthesis of N-(3-chlorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multi-step organic synthesis. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the pyridyl group: The oxadiazole intermediate is then reacted with a pyridine derivative.
Formation of the imidazole ring: This step involves the cyclization of an appropriate precursor in the presence of a suitable catalyst.
Attachment of the chlorophenyl group: The final step involves the coupling of the chlorophenyl group to the imidazole-oxadiazole intermediate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.
化学反应分析
N-(3-chlorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
N-(3-chlorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can be compared with other similar compounds, such as:
N-(3-chlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: This compound features a similar oxadiazole and pyridyl structure but differs in the presence of a sulfanyl group.
3-Pyridyl N-(4-chlorophenyl)carbamate: This compound has a similar chlorophenyl and pyridyl structure but lacks the oxadiazole and imidazole rings.
The uniqueness of N-(3-chlorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide lies in its combination of functional groups, which confer specific electronic and steric properties that can be exploited in various scientific and industrial applications.
属性
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6O2/c19-13-2-1-3-14(8-13)22-16(26)10-25-9-15(21-11-25)17-23-18(27-24-17)12-4-6-20-7-5-12/h1-9,11H,10H2,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEXMSUPFGJGHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2381305.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2381306.png)
![4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid](/img/structure/B2381307.png)
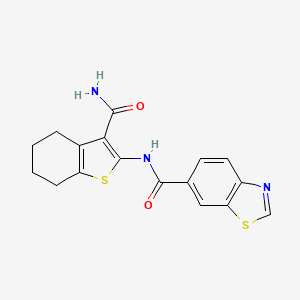
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2381309.png)
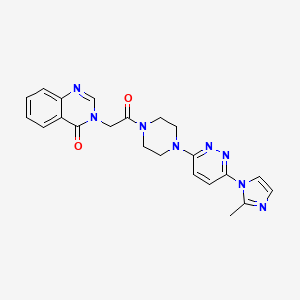
![(Z)-5-chloro-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2381312.png)
![1-[3-(4-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2381314.png)


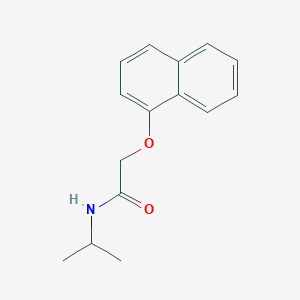
![1-Benzyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole](/img/structure/B2381320.png)
